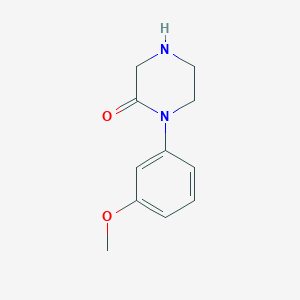

1-(3-Methoxyphenyl)piperazin-2-one

Overview

Description

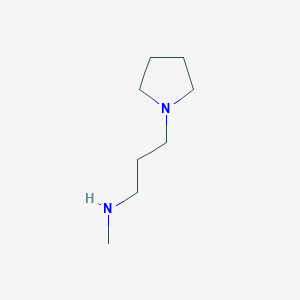

“1-(3-Methoxyphenyl)piperazin-2-one” is a chemical compound that falls under the category of piperazines . It is used for research and development purposes .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenyl)piperazin-2-one” has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations performed using the DFT method and the B3LYP functional and the 6–311++G (d,p) basis set have shown high agreement with experimental results .Chemical Reactions Analysis

The chemical reactions involving “1-(3-Methoxyphenyl)piperazin-2-one” primarily include the formation of protected piperazines through the reaction of (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methoxyphenyl)piperazin-2-one” include a molecular formula of C11H14N2O2 and a molecular weight of 206.24 . The compound has been characterized using various spectroscopic techniques .Scientific Research Applications

Chemical Analysis

Piperazines, including 1-(3-Methoxyphenyl)piperazin-2-one, are important classes of chemical compounds that are often analyzed in seized materials . They are characterized using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set .

Electronic Properties

The electronic properties of 1-(3-Methoxyphenyl)piperazin-2-one have been studied extensively. The HOMO–LUMO energy gap was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable . Other electronic properties such as MEP, Fukuki functions, and charge analyses have also been investigated .

Nonlinear Optical Properties

1-(3-Methoxyphenyl)piperazin-2-one has been found to have very good nonlinear optical properties. The first hyperpolarizability value was calculated to be 25 times (9.27×10 –30 esu) greater than that of the urea used for comparison .

Thermodynamic Properties

The thermodynamic properties of 1-(3-Methoxyphenyl)piperazin-2-one, such as heat capacity, entropy, enthalpy change, and Gibbs free energy, have been investigated. The change in these values depending on the temperature change shows that the thermodynamic system of the structure changed .

Biological Activity

Antimicrobial activity studies have been carried out to evaluate the biological activity of 1-(3-Methoxyphenyl)piperazin-2-one. The experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .

Drug Discovery

Piperazines are one of the most important chemical compound classes used in new drug discovery. The piperazine scaffold as a privileged structure is considered to be the core of different therapeutic drug designs .

Mechanism of Action

Target of Action

The primary target of 1-(3-Methoxyphenyl)piperazin-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

1-(3-Methoxyphenyl)piperazin-2-one has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . 1-(3-methoxyphenyl)piperazin-2-one is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Methoxyphenyl)piperazin-2-one are primarily those involving the monoamine neurotransmitters . By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can influence various neurological conditions .

Pharmacokinetics

The pharmacokinetics of 1-(3-Methoxyphenyl)piperazin-2-one involve hepatic metabolism and renal excretion . The compound demonstrates rapid absorption after administration, high clearance value, short terminal half-life, very high volume of distribution and incomplete bioavailability .

Result of Action

The molecular and cellular effects of 1-(3-Methoxyphenyl)piperazin-2-one’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can alter neural signaling and potentially influence various neurological conditions .

Safety and Hazards

The safety data sheet for “1-(3-Methoxyphenyl)piperazin-2-one” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to use this compound only for laboratory purposes and not for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for “1-(3-Methoxyphenyl)piperazin-2-one” could involve further exploration of its biological activity. For instance, antimicrobial activity studies have been carried out to evaluate the biological activity of synthesized piperazine derivatives . Additionally, the compound’s electronic, nonlinear optical, and thermodynamic properties could be further investigated .

properties

IUPAC Name |

1-(3-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGEVVWJYROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

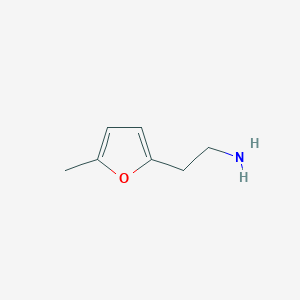

COC1=CC=CC(=C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572412 | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215649-80-2 | |

| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)

![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)